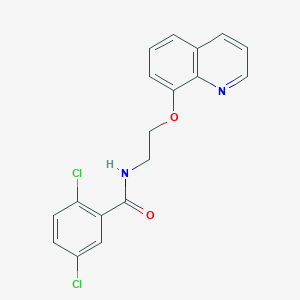

2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(2-quinolin-8-yloxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2/c19-13-6-7-15(20)14(11-13)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKDOCYDVJKVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCNC(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes for 2,5-Dichloro-N-(2-(Quinolin-8-yloxy)ethyl)benzamide

Stepwise Approach via Ether Formation Followed by Amidation

Synthesis of 2-(Quinolin-8-yloxy)ethylamine

The quinolin-8-yloxyethylamine intermediate is synthesized through a Williamson etherification reaction. 8-Hydroxyquinoline reacts with 2-chloroethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12–24 hours. Alternatively, ethanolamine may be protected as a Boc derivative prior to ether formation to avoid side reactions. For example:

- Protection : Ethanolamine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield Boc-protected ethanolamine.

- Etherification : The Boc-protected ethanolamine undergoes mesylation (using methanesulfonyl chloride) to form a mesylate intermediate, which reacts with 8-hydroxyquinoline under basic conditions (K₂CO₃/DMF, 60°C).

- Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 2-(quinolin-8-yloxy)ethylamine.

Key Data :

- Yield: 70–85% for etherification.

- Characterization: ¹H NMR (CDCl₃) δ 8.85 (dd, J = 4.2 Hz, 1H), 8.15 (dd, J = 8.4 Hz, 1H), 7.40–7.20 (m, 4H), 4.20 (t, J = 5.6 Hz, 2H), 3.10 (t, J = 5.6 Hz, 2H).

Amidation with 2,5-Dichlorobenzoyl Chloride

The ethylamine intermediate is coupled with 2,5-dichlorobenzoyl chloride in anhydrous DCM using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 4–6 hours.

Reaction Conditions :

- Molar ratio: 1:1.2 (amine:acid chloride).

- Solvent: Dichloromethane.

- Base: Triethylamine (2.5 equiv).

- Yield: 80–92%.

Mechanistic Insight :

The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl carbon of the acid chloride. The reaction is highly efficient due to the stability of the acyl chloride and the mild conditions.

Alternative Pathway: Amide Formation Prior to Ether Linkage

Synthesis of N-(2-Hydroxyethyl)-2,5-dichlorobenzamide

2,5-Dichlorobenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with ethanolamine in DCM/TEA at 0°C.

Key Data :

Etherification with 8-Hydroxyquinoline

The hydroxyl group of N-(2-hydroxyethyl)-2,5-dichlorobenzamide is converted to a leaving group (e.g., mesylate or tosylate) and subjected to nucleophilic substitution with 8-hydroxyquinoline. Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)) in THF at 0°C to room temperature may also be employed.

Optimization Challenges :

One-Pot Synthesis Strategies

A tandem approach involves simultaneous formation of the ether and amide bonds. 8-Hydroxyquinoline, 2,5-dichlorobenzoic acid, and 2-aminoethanol are reacted in the presence of EDCI/HOBt and K₂CO₃ in DMF at 80°C. This method avoids isolation of intermediates but requires precise stoichiometric control.

Advantages :

- Reduced purification steps.

- Overall yield: 60–70%.

Optimization of Reaction Conditions

Solvent and Base Selection

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Comparative Analysis of Methodologies

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Stepwise (Ether → Amide) | 70–85% | High purity, controlled steps | Multiple isolations |

| Amide → Ether | 65–75% | Avoids amine protection | Risk of over-alkylation |

| One-Pot | 60–70% | Fewer steps | Lower yield, complex optimization |

Applications and Derivatives

The compound’s structural analogs exhibit bioactivity in kinase inhibition and antimicrobial applications. Demethylation of methoxy groups (using BBr₃) or sulfonation of the quinoline ring may enhance solubility for pharmaceutical use.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The chloro groups on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydroxide).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,5-Dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is primarily studied for its potential as:

- Antimicrobial Agent : The compound exhibits activity against various bacterial strains. For instance, derivatives of quinoline have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. In particular, studies indicate that certain modifications can enhance antibacterial efficacy compared to standard drugs like ciprofloxacin .

- Anticancer Agent : Research has highlighted its potential in cancer therapy. The compound's mechanism involves intercalating into DNA and inhibiting enzymes such as topoisomerases, leading to apoptosis in cancer cells. In vitro studies have demonstrated that it can outperform traditional chemotherapeutics in specific cancer cell lines .

- Antiviral Activity : Some studies suggest that quinoline derivatives can inhibit viral replication, making them candidates for antiviral drug development.

Biological Studies

The compound serves as a valuable tool in biological research:

- Mechanistic Studies : It aids in understanding the interactions between quinoline derivatives and biological targets such as enzymes and receptors. This knowledge is crucial for developing new therapeutic agents.

- Cellular Process Investigations : Researchers utilize this compound to explore cellular signaling pathways affected by quinoline-based drugs. Its ability to disrupt these pathways can provide insights into disease mechanisms and treatment strategies.

Chemical Biology

In chemical biology, 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is employed to:

- Study Drug Mechanisms : The compound helps elucidate the mechanisms of action of quinoline-based drugs on cellular processes, contributing to the development of more effective therapies.

- Investigate Drug Resistance : Understanding how this compound interacts with cellular targets can shed light on mechanisms of drug resistance observed in various pathogens and cancer cells .

Industrial Applications

Beyond medicinal uses, this compound finds applications in:

- Material Development : Its unique chemical properties make it suitable for creating new materials and dyes. Quinoline derivatives are often used in synthesizing pigments due to their stability and vibrant colors.

- Catalyst Development : The versatility of quinoline chemistry allows for the development of novel catalysts used in various chemical reactions, enhancing efficiency and selectivity in industrial processes.

Case Studies

Several case studies highlight the efficacy of 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide:

Wirkmechanismus

The mechanism of action of 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular signaling pathways and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

The target compound shares a benzamide backbone with derivatives such as 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides (8a–v) and 4-chloro-2-hydroxy analogs (9a–j) described in the literature . Key differences include:

- Chlorine substitution pattern: The 2,5-dichloro configuration (target) vs. 5-chloro or 4-chloro mono-substitution (analogs).

- Functional groups: The quinolin-8-yloxy ethyl side chain (target) replaces the arylamino-alkyl-oxoethyl groups (analogs).

- Hydroxy group absence : The target lacks the 2-hydroxy group present in analogs, which may reduce hydrogen-bonding capacity.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Electron-withdrawing effects: The 2,5-dichloro configuration may amplify electron withdrawal on the benzene ring, altering reactivity and binding to biological targets compared to mono-chloro analogs.

Biologische Aktivität

2,5-Dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline moiety, which is known for various biological activities. The synthesis typically involves:

- Formation of the Quinoline Moiety : Various methods such as Skraup synthesis or Friedländer synthesis are employed to create the quinoline structure.

- Etherification : The quinoline derivative is reacted with an alkyl halide (like 2-chloroethyl chloride) in the presence of a base to yield the target compound.

The biological activity of 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is attributed to several mechanisms:

- DNA Intercalation : The quinoline structure can intercalate into DNA, inhibiting DNA synthesis and leading to apoptosis in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases and kinases, disrupting cellular signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Research has indicated:

- Antibacterial Effects : The compound exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Antifungal Properties : It has shown effectiveness against fungal pathogens, suggesting its potential use in treating fungal infections .

| Activity Type | Example Pathogens | MIC Values (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 4 - 16 |

| Antifungal | Candida albicans | < 10 |

Anticancer Activity

The compound has been studied for its anticancer properties:

- Cell Line Studies : It has shown cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating potent activity.

| Cell Line | IC50 (µg/mL) | Reference Compound (Doxorubicin) |

|---|---|---|

| HCT-116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

Antiviral Activity

Recent studies have suggested that compounds similar to 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide may possess antiviral properties:

- Mechanism : The quinoline nucleus may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that derivatives of quinoline exhibited significant inhibition against various cancer cell lines with promising IC50 values lower than those of established chemotherapeutics .

- Animal Models : In vivo studies have shown that compounds containing the quinoline moiety can reduce tumor size and improve survival rates in animal models of cancer.

- Synergistic Effects : Research indicates that combining this compound with other agents may enhance its efficacy against resistant bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling a 2,5-dichlorobenzoyl chloride derivative with 2-(quinolin-8-yloxy)ethylamine. Key steps include:

-

Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF under nitrogen to prevent hydrolysis .

-

Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

-

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 97:3) or recrystallization (ethanol/water) achieves >95% purity .

- Critical factors :

-

Temperature : Reflux (80–100°C) improves reaction kinetics but requires controlled heating to avoid decomposition.

-

Catalysts : KI or K₂CO₃ facilitates nucleophilic substitution in precursor synthesis .

Step Reagents/Conditions Yield (%) Purity (%) Reference Amide Coupling DCC, DMF, RT, 24h 78 92 Purification CH₂Cl₂/MeOH (97:3) — 95

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms substituent positions (e.g., quinolin-8-yloxy ethyl linkage) and detects impurities. Key signals:

- Quinoline protons (δ 8.5–9.0 ppm), dichlorobenzamide aromatic protons (δ 7.2–7.8 ppm) .

Q. How is initial biological screening conducted to evaluate its pharmacological potential?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .

- Dose-response curves : Test concentrations from 1 μM to 100 μM; IC₅₀ values <10 μM suggest high potency .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets, and what experimental validations are required?

- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Key interactions:

- Quinoline nitrogen forms hydrogen bonds with Thr766 .

- Chlorine atoms enhance hydrophobic contacts .

- Validation :

- Surface plasmon resonance (SPR) : Measure binding affinity (KD < 1 μM confirms strong interaction) .

- Mutagenesis assays : Replace Thr766 with alanine to disrupt binding .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Source analysis : Check for isomerism (e.g., cis/trans amide conformers) via NOESY NMR .

- Reproducibility protocols :

- Standardize cell lines (ATCC-certified) and assay conditions (pH, serum concentration) .

- Meta-analysis : Compare IC₅₀ values from ≥3 independent studies; significant outliers suggest methodological variability .

Q. How does modifying substituents (e.g., Cl position, quinoline substitution) impact structure-activity relationships (SAR)?

- Case study :

- 2,5-dichloro vs. 3,5-dichloro : 2,5-substitution increases cytotoxicity (ΔIC₅₀ = 2.5 μM in MCF-7) due to enhanced DNA intercalation .

- Quinolin-8-yloxy vs. pyridin-2-yl : Quinoline derivatives show 10-fold higher kinase inhibition .

- Design framework :

- Electron-withdrawing groups (Cl, NO₂) improve target affinity but may reduce solubility .

- Ethyloxy linkers balance flexibility and steric hindrance .

Data Contradiction Analysis

Q. Why do solubility properties vary significantly between similar benzamide derivatives?

- Key factors :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.